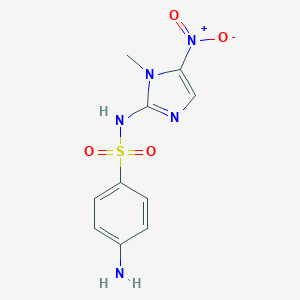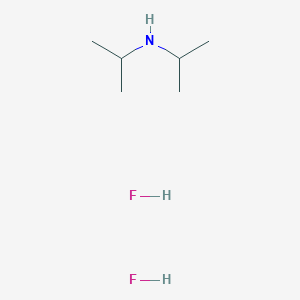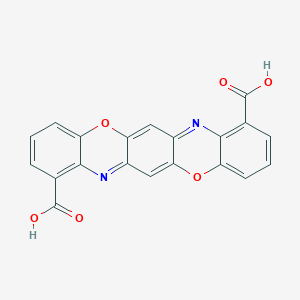
BW B70C
Overview
Description
Mechanism of Action
BW B70C, also known as 1-[(E)-4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-yl]-1-hydroxyurea, is a potent, selective, and orally active compound with a wide range of biological activities .
Target of Action
This compound primarily targets arachidonic acid 5-lipoxygenase (5-LOX) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, biologically active derivatives of arachidonic acid .
Mode of Action
This compound acts as a potent iron chelating redox-type inhibitor of 5-lipoxygenase . It binds to the enzyme and inhibits its activity, thereby preventing the oxidation of arachidonic acid to 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid (5-HPETE), a key step in leukotriene synthesis .
Biochemical Pathways
The inhibition of 5-LOX by this compound disrupts the leukotriene biosynthetic pathway . This prevents the formation of leukotriene C4, a potent mediator of inflammation, and reduces leukocyte migration to the airways lumen . It also affects albumin microvascular leakage .
Result of Action
This compound inhibits both acute and allergic bronchoconstriction and late-phase eosinophil accumulation subsequent to allergen inhalation in guinea-pigs . It also significantly suppresses monocyte hyperactivation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in inhibiting bronchoconstriction and eosinophil accumulation was observed in guinea pigs that were pretreated with this compound prior to allergen inhalation .
Biochemical Analysis
Biochemical Properties
BW B70C plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme 5-lipoxygenase . This enzyme is responsible for the conversion of arachidonic acid into leukotrienes, a group of bioactive lipids that play key roles in cell signaling . By inhibiting 5-lipoxygenase, this compound can prevent the synthesis of leukotrienes, thereby modulating these signaling pathways .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it inhibits both acute and allergic bronchoconstriction and late-phase eosinophil accumulation subsequent to allergen inhalation in guinea-pigs . This suggests that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with the enzyme 5-lipoxygenase . By binding to this enzyme, this compound inhibits its activity, preventing the conversion of arachidonic acid into leukotrienes . This can lead to changes in gene expression and cellular signaling, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been shown to inhibit leukotriene C4 synthesis by alveolar macrophages and reduce leucocyte migration to the airways lumen as well as albumin microvascular leakage . It did not affect the endotoxin-induced increase in the blood level of TNF-alpha and of secreted phospholipase A2 .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For instance, in sensitized guinea pigs, this compound dose-dependently inhibited allergen-induced bronchoconstriction . Additionally, at a dosage of 20 mg/kg, this compound inhibited eosinophil infiltration by up to 67% .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme 5-lipoxygenase . By inhibiting this enzyme, this compound can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function .
Preparation Methods
BW B70C is synthesized through a series of chemical reactions involving the formation of N-hydroxyurea derivatives. The synthetic route typically involves the reaction of 4-fluorophenol with 3-bromophenylacetonitrile to form 3-(4-fluorophenoxy)phenylacetonitrile. This intermediate is then subjected to a series of reactions, including hydrolysis, reduction, and condensation, to yield the final product, N-[3-[3-(4-fluorophenoxy)phenyl]-1-methyl-2-propenyl]-N-hydroxyurea . The industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
BW B70C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BW B70C has a wide range of scientific research applications, including:
Comparison with Similar Compounds
BW B70C is unique due to its dual action as both a 5-lipoxygenase inhibitor and a cyclooxygenase inhibitor at higher concentrations . Similar compounds include:
ZD-2138: A selective 5-lipoxygenase inhibitor that does not inhibit cyclooxygenase.
MK-886: An inhibitor of 5-lipoxygenase activating protein (FLAP).
Compared to these compounds, this compound’s ability to inhibit both 5-lipoxygenase and cyclooxygenase pathways makes it a versatile and potent anti-inflammatory agent .
Properties
IUPAC Name |
1-[4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-yl]-1-hydroxyurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-12,22H,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIYNMRLUHHRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134470-38-5 | |
| Record name | N-[3-[3-(4-Fluorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxyurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134470-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperazinecarboxylicacid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B145600.png)




![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)







![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)
